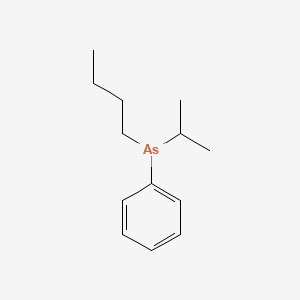
Methyl 3-methoxypyridine-2-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methoxypyridine-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C8H10ClNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methoxypyridine-2-carboxylate can be synthesized through several methods. One common method involves the esterification of 3-methoxypyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Methyl 3-methoxypyridine-2-carboxylate often involves continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxypyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-methoxypyridine-2-carboxylic acid.
Reduction: 3-methoxypyridine-2-methanol or 3-methoxypyridine-2-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methoxypyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-methoxypyridine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methylpyridine-2-carboxylate
- Methyl 6-methylpyridine-3-carboxylate
- 3-Methylpyridine-2-carboxylic acid
Uniqueness
Methyl 3-methoxypyridine-2-carboxylate is unique due to its methoxy group at the 3-position, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research contexts.
Properties
CAS No. |
62734-00-3 |
|---|---|
Molecular Formula |
C8H10ClNO3 |
Molecular Weight |
203.62 g/mol |
IUPAC Name |
methyl 3-methoxypyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c1-11-6-4-3-5-9-7(6)8(10)12-2;/h3-5H,1-2H3;1H |
InChI Key |
GYOJFOIVPYHLNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC=C1)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-4-[(propan-2-yl)sulfanyl]furan-2(5H)-one](/img/structure/B14528253.png)







![Benzyl [3-[benzyl(methyl)amino]-4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl] phosphate](/img/structure/B14528288.png)
![3-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14528294.png)




